molecular formula C10H2ClF5N2O3S B2475037 Pentafluorophenyl 5-chloropyrimidine-2-sulfonate CAS No. 1803604-84-3

Pentafluorophenyl 5-chloropyrimidine-2-sulfonate

Cat. No.: B2475037
CAS No.: 1803604-84-3
M. Wt: 360.64
InChI Key: RKRJQLQPDOQCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorophenyl 5-chloropyrimidine-2-sulfonate is a versatile chemical compound known for its unique reactivity and selectivity. It is widely used in various fields of scientific research and industrial applications due to its ability to form stable bonds with other molecules. The compound has a molecular weight of 360.64 g/mol and is characterized by the presence of both pentafluorophenyl and chloropyrimidine groups, which contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl 5-chloropyrimidine-2-sulfonate can be synthesized through several synthetic routes. One common method involves the reaction of pentafluorophenol with 5-chloropyrimidine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. Advanced purification techniques, including distillation and crystallization, are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 5-chloropyrimidine-2-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, tetrahydrofuran

    Temperature: Room temperature to moderate heating (25-60°C)

Major Products Formed

The major products formed from reactions involving this compound include sulfonate esters, amides, and other substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pentafluorophenyl 5-chloropyrimidine-2-sulfonate involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. The pentafluorophenyl group enhances the compound’s reactivity by stabilizing the transition state and facilitating the formation of the desired products. The chloropyrimidine moiety further contributes to the compound’s reactivity and selectivity by providing additional sites for chemical modification .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-chloropyrimidine-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2ClF5N2O3S/c11-3-1-17-10(18-2-3)22(19,20)21-9-7(15)5(13)4(12)6(14)8(9)16/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRJQLQPDOQCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2ClF5N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.